molecular formula C8H10O2 B2876247 (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one CAS No. 2408937-41-5

(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one

Cat. No.: B2876247
CAS No.: 2408937-41-5
M. Wt: 138.166
InChI Key: PHQNQCMFDPVFDL-ZAKLUEHWSA-N
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Description

(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one, also known as oxabicycloheptanone, is a cyclic organic compound with a unique structure. It has been of great interest to scientists due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.2.1.02,5]nonan-3-one.

Scientific Research Applications

Structural Characterization and Conformational Studies

One notable application of this compound is in the structural characterization and understanding of its conformational dynamics. For instance, the study by A. Capiomont, B. Chion, and J. Lajzérowicz on the dimerization of a nitroxide radical derived from a similar bicyclic ketone structure underscores the compound's utility in crystallography and structural chemistry. Their work reveals insights into the molecule's twin-chair conformation and the geometric arrangement of its N-O bonds, highlighting the compound's role in elucidating complex molecular architectures A. Capiomont, B. Chion, & J. Lajzérowicz, 1971.

Reaction Mechanisms and Synthetic Applications

Another area of application is in the exploration of reaction mechanisms and synthetic applications. P. Camps and C. Iglesias demonstrated the compound's involvement in exhibiting a boat-chair conformation, which is crucial for understanding the stereochemical outcomes of organic reactions P. Camps & C. Iglesias, 1985. Such studies are fundamental for the development of new synthetic routes and the optimization of existing ones.

Material Science and Molecular Engineering

Research on this compound extends to material science and molecular engineering, where its unique structural features are leveraged to design new materials with desired properties. The work by Michael A. Weber et al. on the 1,3-diaxial repulsion vs. π-delocalization in a related diazabicyclo[3.3.1]nonan-3-one skeleton provides insights into the structural properties and reactivity of such compounds. This has implications for designing molecules with specific electronic and mechanical properties for applications in nanotechnology and material science Michael A. Weber et al., 2001.

Environmental and Biological Implications

Furthermore, studies on the environmental and biological implications of this compound and its derivatives help in understanding their behavior in natural settings and their potential impact on biological systems. For example, investigations into the reactions of substituted oxatricyclo octan-ones and nonan-ones with reagents like methylmagnesium bromide and lithium aluminum hydride reveal the stereoselective formation of alcohols, which is crucial for developing environmentally benign synthetic strategies A. Molchanov et al., 2009.

Properties

IUPAC Name

(1R,2S,5R,6S)-9-oxatricyclo[4.2.1.02,5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h4,6-8H,1-3H2/t4-,6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQNQCMFDPVFDL-ZAKLUEHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]3[C@H]([C@H]1O2)CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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